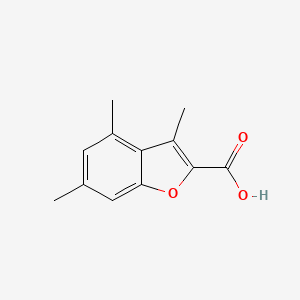

3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid

Description

3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid is a substituted benzofuran derivative characterized by a fused benzene-furan ring system with three methyl groups at positions 3, 4, and 6, and a carboxylic acid moiety at position 2. Benzofuran carboxylic acids are widely utilized in pharmaceutical research due to their structural versatility, which allows for modulation of pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name |

3,4,6-trimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-6-4-7(2)10-8(3)11(12(13)14)15-9(10)5-6/h4-5H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBARAHXMSDFENM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C(OC2=C1)C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 3,4,6-trimethyl-1-benzofuran-2-carboxylic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.

Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like bromine (Br₂) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid has shown promising potential in medicinal applications:

- Antimicrobial Activity : Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects. In vitro tests have shown cytotoxicity against several cancer cell lines, with inhibition rates exceeding 70% in some cases. The mechanisms of action are believed to involve interference with cell proliferation pathways.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It has shown potential in modulating inflammatory responses in various biological models.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

- Synthesis of Bioactive Compounds : The unique structure allows for modifications that can lead to new bioactive compounds. For example, it can be used as a precursor in synthesizing other benzofuran derivatives with enhanced biological activities .

- Applications in Material Science : Its properties make it suitable for developing advanced materials used in coatings and polymers .

Antimicrobial Activity Study

A study focused on the antimicrobial efficacy of various benzofuran derivatives revealed that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods, indicating its potential as an antimicrobial agent .

Anticancer Evaluation

In a series of experiments aimed at evaluating the anticancer properties of benzofuran derivatives, researchers found that this compound demonstrated cytotoxic effects on human ovarian cancer cell lines (A2780), with IC50 values ranging from 5 μM to 12 μM. These findings suggest its potential role in cancer therapy development.

Mechanism of Action

The mechanism of action of 3,4,6-trimethyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to act through similar mechanisms as other benzofuran derivatives .

Comparison with Similar Compounds

Table 1: Key Attributes of 3,4,6-Trimethyl-1-benzofuran-2-carboxylic Acid and Analogues

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| This compound | Not available | 3-,4-,6-methyl groups | ~207.23 (calculated) | Pharmaceutical intermediates |

| 3-Methylbenzofuran-2-carboxylic acid | 24673-56-1 | 3-methyl group | ~162.14 + 15.03 = 177.17 | Research, synthetic precursors |

| 5-Methoxybenzofuran-2-carboxylic acid | 10242-08-7 | 5-methoxy group | ~208.17 (calculated) | Higher polarity; food/cosmetic R&D |

| 3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid | 1178181-16-2 | Methanesulfonylmethyl group | 254.26 | API intermediates; enhanced acidity |

| Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) | 331-39-5 | 3,4-dihydroxyphenyl, propenoic acid | 180.16 | Antioxidant; dietary supplements |

Substituent Impact Analysis

- Methyl vs. In contrast, the methoxy group in 5-methoxybenzofuran-2-carboxylic acid introduces moderate polarity while maintaining electron-donating effects, which may improve water solubility compared to the trimethyl derivative .

- Sulfonylmethyl Group : The methanesulfonylmethyl substituent in 3-(methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid () introduces a strong electron-withdrawing group, enhancing the acidity of the carboxylic acid moiety and altering solubility profiles. This contrasts with the trimethyl derivative, which lacks such polar functional groups .

- Hydroxyl Groups in Caffeic Acid : The 3,4-dihydroxyphenyl group in caffeic acid () confers significant antioxidant activity but reduces stability under oxidative conditions compared to methylated benzofurans .

Biological Activity

3,4,6-Trimethyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 204.22 g/mol. The compound features a benzofuran ring with three methyl groups at positions 3, 4, and 6, and a carboxylic acid group at position 2. This unique structure contributes to its reactivity and biological properties.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

- The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

2. Antioxidant Activity

The compound demonstrates notable antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in oxidative stress pathways, thereby modulating cellular responses to inflammation and promoting cell survival .

- Target Interaction : It interacts with specific receptors or enzymes within biochemical pathways that regulate cell proliferation and apoptosis .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of benzofuran derivatives, including this compound. The results indicated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays showed a significant reduction in cell viability at concentrations as low as 10 µM.

Case Study 2: Skin Disease Treatment

Another research focused on the therapeutic applications of this compound in treating skin diseases. The findings suggested that it could reduce inflammation and promote healing in models of dermatitis due to its anti-inflammatory properties .

Q & A

Q. What are the standard synthetic routes for 3,4,6-trimethyl-1-benzofuran-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including C–H arylation and transamidation (common in benzofuran derivatives). For example, palladium-catalyzed C–H arylation introduces substituents to the benzofuran scaffold, followed by transamidation to form the carboxylic acid moiety. Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent polarity (DMF or THF) to improve yield and purity .

Q. How is this compound characterized, and what analytical discrepancies might arise?

Characterization employs NMR (¹H/¹³C) , IR spectroscopy , and mass spectrometry (MS) . Discrepancies between observed and theoretical spectral data are common. For instance, in related compounds, NMR shifts may deviate due to steric effects from methyl groups or hydrogen bonding. Cross-validation with computational methods (e.g., DFT calculations) helps resolve ambiguities .

Q. What solvents and purification methods are recommended for isolating this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity ≥95% is achievable with iterative crystallization .

Advanced Research Questions

Q. How can computational modeling address contradictions in spectroscopic data for 3,4,6-trimethyl derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected coupling patterns) may arise from conformational flexibility or intermolecular interactions. Density Functional Theory (DFT) simulations predict optimized geometries and chemical shifts, enabling alignment with experimental data. For example, methyl group orientation in the benzofuran ring can be modeled to explain split peaks in ¹H NMR .

Q. What strategies mitigate side reactions during C–H arylation of the benzofuran core?

Competing side reactions (e.g., over-arylation or oxidation) are minimized by:

Q. How can derivatives of this compound be designed for targeted bioactivity studies?

Rational design involves:

- Substituent modification : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance electrophilicity.

- Scaffold hybridization : Coupling with quinoline or thiazole moieties to exploit dual-binding motifs.

- In silico screening : Molecular docking predicts binding affinity to target proteins (e.g., kinases) before synthesis .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

Scale-up issues include exothermic reactions and catalyst recovery . Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.